![molecular formula C14H9NO3 B8271069 2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one CAS No. 884500-73-6](/img/structure/B8271069.png)
2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Description
“2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one” is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It is used for proteomics research .
Synthesis Analysis
The synthesis of pyrano[2,3-b]pyridines has been achieved through various methods. One such method involves the condensation of 4H-chromene-3-carbaldehydes and their areno-condensed analogues with hetero- and carbocyclic 1,3-dicarbonyl compounds in acetic acid . Ammonium acetate is used as a green catalyst for the reaction . The process also involves the subsequent Knoevenagel condensation and 6p-electrocyclization of the 1-oxatriene intermediates formed .Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one” can be represented by the SMILES notation: C1=CC2=C (C (=O)C=C (O2)C3=CC=C (C=C3)O)N=C1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrano[2,3-b]pyridines include the Knoevenagel condensation followed by 6p-electrocyclization . In some cases, 1-oxatriene compounds were proposed as key intermediates, and fused pyridines were isolated as 1,6-addition products of ammonia .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one” include a molecular weight of 239.23 and a molecular formula of C14H9NO3 .Propriétés
Numéro CAS |
884500-73-6 |
|---|---|
Nom du produit |
2-(4-Hydroxyphenyl)pyrano[3,2-b]pyridin-4-one |
Formule moléculaire |
C14H9NO3 |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)pyrano[3,2-b]pyridin-4-one |
InChI |
InChI=1S/C14H9NO3/c16-10-5-3-9(4-6-10)13-8-11(17)14-12(18-13)2-1-7-15-14/h1-8,16H |
Clé InChI |
NHPGMWSXLJULOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=O)C=C(O2)C3=CC=C(C=C3)O)N=C1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

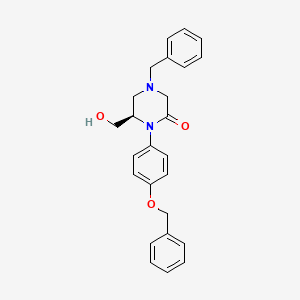
![1-[Amino-(4-nitro-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B8270991.png)
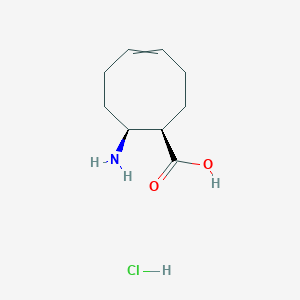
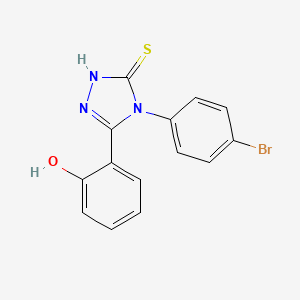
![2-(4-Fluorophenyl)-5-methyl-1H-benzo[D]imidazole](/img/structure/B8271018.png)
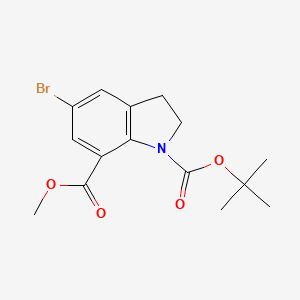
![Bis(3,5-dimethylphenyl){4-[(1R,4S)-3-(diphenylphosphanyl)-1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-yl]-2,5-dimethylthiophen-3-yl}phosphane](/img/structure/B8271041.png)
![2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B8271047.png)
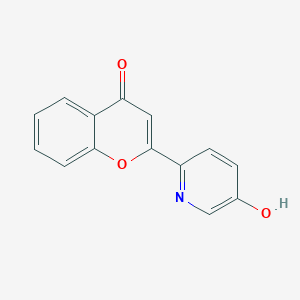
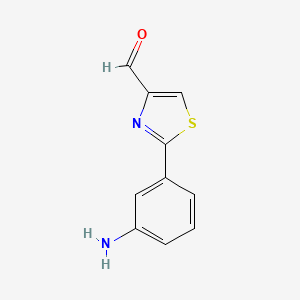

![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)
![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)
![1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271101.png)